molecular formula C13H12N4S B14557771 Tetrazolidinethione, 2,3-diphenyl- CAS No. 61977-42-2

Tetrazolidinethione, 2,3-diphenyl-

Cat. No.: B14557771
CAS No.: 61977-42-2
M. Wt: 256.33 g/mol
InChI Key: XCBUWRBWCGEJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphenyltetrazolidinethione is a sulfur-containing heterocyclic compound featuring a tetrazole ring system substituted with two phenyl groups at positions 2 and 2. The tetrazole core, comprising four nitrogen atoms and one sulfur atom in the thione form, confers unique electronic and steric properties. For instance, sulfur-containing heterocycles like thiazinones and benzothiazinones are known for their biological activity and synthetic versatility .

Properties

CAS No.

61977-42-2

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

2,3-diphenyltetrazolidine-5-thione

InChI

InChI=1S/C13H12N4S/c18-13-14-16(11-7-3-1-4-8-11)17(15-13)12-9-5-2-6-10-12/h1-10H,(H2,14,15,18)

InChI Key

XCBUWRBWCGEJBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2NC(=S)NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrazolidinethione, 2,3-diphenyl- typically involves the reaction of diphenylamine with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production methods for Tetrazolidinethione, 2,3-diphenyl- may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Tetrazolidinethione, 2,3-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetrazolidinethione, 2,3-diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrazolidinethione, 2,3-diphenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and other industrial applications .

Comparison with Similar Compounds

2,3-Diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one

  • Structure: A six-membered thiazinone ring with 2,3-diphenyl substituents.
  • Synthesis : Prepared via condensation of N-benzylideneaniline with 3-mercaptopropionic acid using T3P and pyridine, yielding 47.5% .
  • Physical Properties: Melting point 95–96.5°C; crystallizes from ethanol .
  • Comparison: Unlike tetrazolidinethione, this compound has a larger ring system (six-membered vs. five-membered) and a ketone group instead of a thione.

Hexahydrobenzimidazolidinethione Derivatives

  • Structure: Cyclohexane-fused imidazolidinethiones with aryl substituents (e.g., 2,3-diphenylhexahydroquinoxaline) .
  • Comparison : These compounds feature aliphatic rings fused to thione-containing systems, contrasting with the fully aromatic tetrazolidinethione. The diphenyl groups in both classes may impart similar steric hindrance, affecting solubility and intermolecular interactions.

Tetrazolinone Compounds

  • Structure : Tetrazole derivatives with oxygen-based substituents (e.g., 1-(2-difluoromethylphenyl)methyl groups) .
  • Comparison: Replacing the thione sulfur with oxygen (as in tetrazolinones) reduces nucleophilicity and alters electronic distribution.

Physicochemical Properties

Property 2,3-Diphenyltetrazolidinethione* 2,3-Diphenylthiazin-4-one Tetrazolinone Derivatives
Melting Point Data not available 95–96.5°C 120–150°C (varies)
Solubility Likely low in polar solvents Soluble in EtOAc/hexanes Varies with substituents
Reactivity High (thione nucleophilicity) Moderate (ketone) Lower (oxygen-based)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.